p-Aminoacetophenone

Description

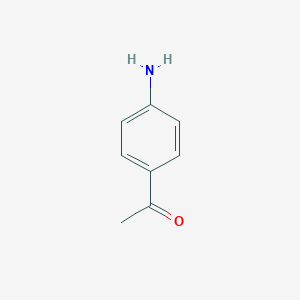

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRYKVSEZCQIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052669 | |

| Record name | 4-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid with a pleasant odor; [HSDB] Tan crystalline solid; [MSDSonline] | |

| Record name | 4-Acetylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

294 °C; 195 °C at 15 mm Hg | |

| Record name | 4-ACETYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in hydrochloric acid, Very soluble in ether and ethanol, In water, 3.35X10+3 mg/L at 37 °C | |

| Record name | 4-ACETYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00989 [mmHg] | |

| Record name | 4-Acetylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow monoclinic prisms from alcohol, Yellow needles | |

CAS No. |

99-92-3 | |

| Record name | p-Aminoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Aminoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-aminoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S58KH902I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ACETYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106 °C | |

| Record name | 4-ACETYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Aminoacetophenone: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction: p-Aminoacetophenone, also known as 4'-aminoacetophenone, is an aromatic ketone that serves as a vital building block in organic synthesis. Its unique bifunctional nature, possessing both a reactive amino group and a carbonyl group, makes it a versatile precursor for a wide array of chemical entities. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and biological significance, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

p-Aminoacetophenone is typically a yellow to brown crystalline solid with a characteristic pleasant odor.[1][2] The following tables summarize its key physical and chemical properties.

Physical Properties of p-Aminoacetophenone

| Property | Value | References |

| Molecular Formula | C₈H₉NO | [3] |

| Molecular Weight | 135.16 g/mol | [1] |

| Appearance | Yellow solid with a pleasant odor | [1] |

| Melting Point | 103-107 °C | [4][5] |

| Boiling Point | 293-295 °C | [3][6] |

| Density | 0.77 - 1.20 g/cm³ | [3][4] |

| Vapor Pressure | 0.00989 mmHg | [1] |

| Water Solubility | Sparingly soluble in cold water, freely in hot water.[6] 6.5 g/L at 25 °C.[7] | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and chloroform.[4][8][9] | |

| LogP (Octanol/Water Partition Coefficient) | 0.83 | [1][10] |

| pKa (of conjugate acid) | 2.76 | [1][2] |

Spectroscopic Data of p-Aminoacetophenone

| Spectrum | Key Peaks/Signals | References |

| UV-Vis (in Alcohol) | λmax: 316 nm (log ε = 4.30) | [1] |

| Infrared (IR) | Major peaks indicative of N-H, C=O, and aromatic C-H bonds. | [11] |

| ¹H NMR | Signals corresponding to aromatic protons, amine protons, and methyl protons. | [12] |

| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, and methyl carbon. | [13] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 135. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of p-aminoacetophenone in a laboratory setting. The following sections provide protocols for its synthesis and purification.

Synthesis of p-Aminoacetophenone via Reduction of 4-Nitroacetophenone

A common and effective method for the synthesis of p-aminoacetophenone is the reduction of 4-nitroacetophenone.

Materials:

-

4-Nitroacetophenone

-

Palladium on carbon (Pd/C) catalyst (1.0 mol%)

-

Hydrogen gas (H₂)

-

Glycerol

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Fisher-Porter bottle

Procedure:

-

To a 1 mL solution of preformed palladium nanoparticles in glycerol, add 1 mmol of 4-nitroacetophenone (165 mg).[3]

-

Place the resulting mixture in a Fisher-Porter bottle and stir at room temperature under an argon atmosphere.[3]

-

Pressurize the system with dihydrogen gas to 3 bar.[3]

-

Heat the mixture to 100 °C and stir for 3 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Extract the catalytic mixture with dichloromethane (3 x 10 mL).[3]

-

Combine the organic phases and dry over anhydrous Na₂SO₄.[3]

-

Filter the solution and evaporate the solvent under reduced pressure to yield p-aminoacetophenone.[3]

Purification by Recrystallization

Recrystallization is an effective method for purifying crude p-aminoacetophenone. A mixed-solvent system can be employed to achieve high purity.

Materials:

-

Crude p-Aminoacetophenone

-

Dichloromethane

-

Hexanes

-

Heating apparatus (e.g., hot plate)

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

Dissolve the crude p-aminoacetophenone in a minimal amount of hot dichloromethane.[15]

-

If colored impurities are present, treat the hot solution with a small amount of activated charcoal and perform a hot filtration.[15]

-

To the hot, clear solution, add hexanes dropwise until the solution becomes slightly cloudy, indicating saturation.[15]

-

Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.[15]

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[15]

-

Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.[15]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[15]

-

Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.[15]

-

Dry the purified crystals under vacuum to remove residual solvent.[15]

Chemical Reactivity and Applications

The dual functionality of p-aminoacetophenone makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.

Synthesis of Azo Dyes

The primary amine group of p-aminoacetophenone can be readily diazotized and coupled with various aromatic compounds to form azo dyes. These dyes have applications in the textile and food industries and some have shown antimicrobial properties.[9][13]

Reaction Scheme:

-

Diazotization: p-Aminoacetophenone is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Coupling: The diazonium salt is then reacted with an activated aromatic compound (e.g., a phenol or another amine) to form the azo-coupled product.[13]

Synthesis of Schiff Bases

p-Aminoacetophenone can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). These compounds and their metal complexes have been investigated for their potential biological activities, including anticancer and antimicrobial effects.[7][9]

Reaction Scheme: A solution of an aldehyde (e.g., p-anisaldehyde) in ethanol is added dropwise to a solution of p-aminoacetophenone in ethanol. The reaction mixture is stirred at room temperature for several hours. The resulting Schiff base product can then be isolated by filtration.[9]

Biological Activity and Toxicological Profile

A significant aspect of p-aminoacetophenone's biological profile is its ability to induce methemoglobinemia.[11][16]

Mechanism of Methemoglobin Formation

Methemoglobin is an oxidized form of hemoglobin where the iron in the heme group is in the ferric (Fe³⁺) state rather than the ferrous (Fe²⁺) state. This change renders the hemoglobin unable to bind and transport oxygen, leading to tissue hypoxia. Aromatic amines like p-aminoacetophenone are metabolized in the body, potentially to N-hydroxy derivatives.[12] These metabolites can enter red blood cells and participate in a redox cycle that oxidizes hemoglobin to methemoglobin.

Experimental and Synthetic Workflows

The following diagram illustrates a typical workflow for the synthesis and subsequent reaction of p-aminoacetophenone.

Conclusion

p-Aminoacetophenone is a compound of significant interest in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers. A thorough understanding of its characteristics, handling, and reaction protocols is essential for its safe and effective use in the development of new chemical entities and pharmaceutical agents. The information provided in this guide serves as a foundational resource for scientists and professionals engaged in these fields.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

- 5. 4'-aminoacetophenone, 99-92-3 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. P-aminoacetophenone: Significance and symbolism [wisdomlib.org]

- 10. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Characterization of methemoglobin formation induced by 3,5-dichloroaniline, 4-amino-2,6-dichlorophenol and 3,5-dichlorophenylhydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Crystal Structure and Polymorphism of p-Aminoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Aminoacetophenone (4-aminoacetophenone) is a commercially significant organic compound, serving as a key intermediate in the synthesis of various pharmaceuticals and dyes. Its solid-state properties, particularly its crystal structure and potential for polymorphism, are of paramount importance in drug development and manufacturing. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly influence a drug's physicochemical properties, including its solubility, dissolution rate, stability, and bioavailability. A thorough understanding and control of the crystalline form of p-aminoacetophenone are therefore critical for ensuring consistent product quality and therapeutic efficacy.

This technical guide provides a comprehensive overview of the known crystal structure of p-aminoacetophenone and explores the potential for polymorphism. It details the experimental protocols for crystallographic analysis and polymorph screening, and presents the available data in a structured format for easy reference and comparison.

Crystal Structure of p-Aminoacetophenone

To date, a single crystalline form of p-aminoacetophenone has been extensively characterized in the scientific literature. The seminal work by Haisa et al. (1976) provides a detailed analysis of its crystal structure, determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystallographic data for the known form of p-aminoacetophenone are summarized in the table below. These data provide the fundamental parameters that define the three-dimensional arrangement of molecules in the crystal lattice.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Unit Cell Dimensions | |

| a | 17.63 Å |

| b | 5.18 Å |

| c | 8.51 Å |

| β | 106.6° |

| Volume (V) | 744.7 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density (Dx) | 1.21 g/cm³ |

| Measured Density (Dm) | 1.20 g/cm³ |

Molecular Packing and Hydrogen Bonding

The crystal structure of p-aminoacetophenone is characterized by a network of intermolecular hydrogen bonds. The amino group (-NH₂) acts as a hydrogen bond donor, while the carbonyl group (C=O) and the amino group of neighboring molecules act as acceptors. This hydrogen bonding network plays a crucial role in stabilizing the crystal lattice and influencing the overall molecular packing.

Polymorphism of p-Aminoacetophenone

Despite the well-defined crystal structure of a single form, the existence of other polymorphic forms of p-aminoacetophenone remains an area of active investigation. The presence of functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds, suggests that polymorphism is a distinct possibility under different crystallization conditions.

A comprehensive polymorphism screen is essential to identify any potential metastable or alternative stable crystalline forms. The workflow for such a screen is outlined below.

Caption: A general workflow for a polymorphism screening study of p-aminoacetophenone.

Experimental Protocols

A thorough investigation of the crystal structure and polymorphism of p-aminoacetophenone requires the application of various analytical techniques. Detailed experimental protocols for the key methods are provided below.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.

Protocol:

-

Crystal Growth: Grow single crystals of p-aminoacetophenone suitable for X-ray diffraction. A common method is slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol).

-

Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

-

Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are refined to obtain the final crystal structure.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a fingerprint of a crystalline solid and to identify different polymorphic forms.

Protocol:

-

Sample Preparation: Gently grind the crystalline sample of p-aminoacetophenone to a fine powder to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a sample holder.

-

Data Collection: Place the sample holder in the PXRD instrument. An X-ray beam is directed at the sample, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline form.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the p-aminoacetophenone sample (typically 2-5 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the melting point of the compound.

-

Data Analysis: The resulting thermogram shows endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events. The melting point and enthalpy of fusion can be determined from the melting peak. Different polymorphs will typically exhibit different melting points and enthalpies of fusion.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh a sample of p-aminoacetophenone (typically 5-10 mg) into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. This can be used to determine the presence of solvates or hydrates and to assess the thermal stability of the compound.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Objective: To obtain vibrational spectra of the sample, which are sensitive to the molecular environment and can differentiate between polymorphs.

Protocol:

-

Sample Preparation: For FTIR, a small amount of the sample can be mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the sample can be placed directly in the path of the laser beam.

-

Data Collection: Acquire the spectrum over the desired wavenumber range.

-

Data Analysis: Different polymorphs will often exhibit differences in their vibrational spectra, such as shifts in peak positions, changes in peak intensities, and the appearance or disappearance of peaks, due to different intermolecular interactions in the crystal lattice.

Logical Relationships in Polymorphism

The relationship between different polymorphs can be described in terms of their thermodynamic stability. This relationship can be either monotropic or enantiotropic.

Caption: Thermodynamic relationships between polymorphic forms.

Conclusion

While the crystal structure of one form of p-aminoacetophenone is well-documented, the potential for polymorphism necessitates a thorough investigation for any application in the pharmaceutical industry. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for a comprehensive polymorph screen. The identification and characterization of all accessible crystalline forms are crucial for selecting the optimal solid form with desirable physicochemical properties, thereby ensuring the development of a safe, effective, and stable drug product. Further research focusing on the crystallization of p-aminoacetophenone from a wide range of solvents and under various conditions is warranted to fully explore its polymorphic landscape.

Spectroscopic Profile of 4'-Aminoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4'-Aminoacetophenone (also known as p-aminoacetophenone or 4-acetylaniline), a key chemical intermediate in the synthesis of various pharmaceutical compounds and other organic materials. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

4'-Aminoacetophenone is an aromatic ketone with the chemical formula C₈H₉NO. Its structure consists of a benzene ring substituted by an amino group (-NH₂) and an acetyl group (-COCH₃) at the para position (positions 1 and 4, respectively).

Molecular Weight: 135.16 g/mol

Spectroscopic Data

The following sections provide a detailed analysis of the spectroscopic data for 4'-Aminoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of 4'-Aminoacetophenone provide characteristic signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 4'-Aminoacetophenone typically shows signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 (aromatic) | ~7.79 | Doublet (d) | ~8.8 |

| H-3, H-5 (aromatic) | ~6.63 | Doublet (d) | ~8.8 |

| -NH₂ (amino) | ~4.1 (broad) | Singlet (s) | - |

| -CH₃ (acetyl) | ~2.49 | Singlet (s) | - |

Note: The chemical shift of the -NH₂ protons can be variable and may be affected by solvent, concentration, and temperature.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of 4'-Aminoacetophenone displays distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (carbonyl) | ~196.5 |

| C-4 (aromatic) | ~151.3 |

| C-1 (aromatic) | ~127.8 |

| C-2, C-6 (aromatic) | ~130.6 |

| C-3, C-5 (aromatic) | ~113.8 |

| -CH₃ (acetyl) | ~26.2 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4'-Aminoacetophenone shows characteristic absorption bands for the amino group, the carbonyl group, and the aromatic ring.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | ~3413 | Strong |

| N-H stretch (symmetric) | ~3334 | Strong |

| C-H stretch (aromatic) | ~3050 | Medium |

| C=O stretch (carbonyl) | ~1682 | Strong |

| C=C stretch (aromatic) | ~1600, ~1560 | Medium-Strong |

| N-H bend | ~1631 | Medium |

| C-N stretch | ~1280 | Medium |

| C-H out-of-plane bend | ~847 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of 4'-Aminoacetophenone is presented below.

| m/z | Relative Intensity (%) | Fragment Assignment |

| 135 | ~48 | [M]⁺ (Molecular Ion) |

| 120 | 100 | [M - CH₃]⁺ |

| 92 | ~48 | [M - COCH₃]⁺ |

| 65 | ~34 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of 4'-Aminoacetophenone into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

-

Cap the tube and gently agitate it until the sample is completely dissolved.

Instrument Parameters (General):

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 512-1024 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for at least 2-3 hours to remove any absorbed moisture.[1]

-

In an agate mortar, grind 1-2 mg of 4'-Aminoacetophenone to a very fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

-

Transfer a small amount of the mixture into a pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[1]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction (Direct Insertion Probe):

-

Load a small amount of the solid 4'-Aminoacetophenone sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

Instrument Parameters:

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.[2]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 200-250 °C.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 4'-Aminoacetophenone.

Caption: Logical workflow for the spectroscopic analysis of 4'-Aminoacetophenone.

References

An In-depth Technical Guide to the Solubility of p-Aminoacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-aminoacetophenone in various organic solvents, a critical parameter for its application in pharmaceutical synthesis, purification, and formulation development. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and explores the relationship between solvent properties and the dissolution of this compound.

Core Data Presentation: Solubility of p-Aminoacetophenone

The solubility of p-aminoacetophenone has been experimentally determined in a range of organic solvents at various temperatures. The following tables summarize the mole fraction solubility (x₁) of p-aminoacetophenone in twelve different organic solvents at temperatures ranging from 278.15 K to 323.15 K.

Table 1: Mole Fraction Solubility (x₁) of p-Aminoacetophenone in Alcohols and Esters

| Temperature (K) | Methanol | Ethanol | 2-Propanol | 1-Butanol | Ethyl Acetate |

| 278.15 | 0.0489 | 0.0332 | 0.0231 | 0.0165 | 0.0432 |

| 283.15 | 0.0583 | 0.0398 | 0.0279 | 0.0198 | 0.0518 |

| 288.15 | 0.0692 | 0.0474 | 0.0335 | 0.0237 | 0.0619 |

| 293.15 | 0.0819 | 0.0563 | 0.0401 | 0.0284 | 0.0738 |

| 298.15 | 0.0967 | 0.0667 | 0.0478 | 0.0340 | 0.0878 |

| 303.15 | 0.1140 | 0.0789 | 0.0568 | 0.0405 | 0.1042 |

| 308.15 | 0.1341 | 0.0932 | 0.0674 | 0.0482 | 0.1234 |

| 313.15 | 0.1575 | 0.1099 | 0.0799 | 0.0573 | 0.1458 |

| 318.15 | 0.1847 | 0.1294 | 0.0946 | 0.0680 | 0.1718 |

| 323.15 | 0.2163 | 0.1522 | 0.1119 | 0.0806 | 0.2021 |

Table 2: Mole Fraction Solubility (x₁) of p-Aminoacetophenone in Ketones, Ethers, and Other Solvents

| Temperature (K) | Acetone | 2-Butanone | Cyclohexanone | Tetrahydrofuran | 1,4-Dioxane | Acetonitrile | Toluene |

| 278.15 | 0.0841 | 0.0623 | 0.0551 | 0.0712 | 0.0689 | 0.0289 | 0.0051 |

| 283.15 | 0.0998 | 0.0741 | 0.0658 | 0.0849 | 0.0821 | 0.0345 | 0.0063 |

| 288.15 | 0.1181 | 0.0879 | 0.0784 | 0.1012 | 0.0976 | 0.0411 | 0.0077 |

| 293.15 | 0.1394 | 0.1041 | 0.0932 | 0.1203 | 0.1159 | 0.0488 | 0.0094 |

| 298.15 | 0.1642 | 0.1230 | 0.1107 | 0.1427 | 0.1373 | 0.0579 | 0.0115 |

| 303.15 | 0.1931 | 0.1451 | 0.1313 | 0.1691 | 0.1625 | 0.0687 | 0.0140 |

| 308.15 | 0.2267 | 0.1709 | 0.1555 | 0.1999 | 0.1919 | 0.0815 | 0.0171 |

| 313.15 | 0.2659 | 0.2012 | 0.1839 | 0.2361 | 0.2264 | 0.0964 | 0.0208 |

| 318.15 | 0.3115 | 0.2367 | 0.2173 | 0.2786 | 0.2668 | 0.1139 | 0.0253 |

| 323.15 | 0.3647 | 0.2783 | 0.2566 | 0.3284 | 0.3141 | 0.1345 | 0.0308 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. Below are detailed methodologies for commonly employed techniques.

Protocol 1: Isothermal Gravimetric Method

This is a classic and reliable method for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the saturation solubility of p-aminoacetophenone in a given organic solvent at a constant temperature.

Materials:

-

p-Aminoacetophenone (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.1 mg)

-

Drying oven

-

Syringe with a filter (e.g., 0.45 µm PTFE)

Procedure:

-

Temperature Control: The jacketed glass vessel is maintained at the desired temperature by circulating water from the thermostatic water bath.

-

Sample Preparation: An excess amount of solid p-aminoacetophenone is added to a known mass of the organic solvent in the glass vessel. The "excess" solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The mixture is continuously stirred for a sufficient time to reach solid-liquid equilibrium. This is typically determined by taking samples at different time intervals and analyzing the concentration until it remains constant (usually several hours).

-

Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for at least 2 hours to allow the undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being collected.

-

Gravimetric Analysis: The syringe containing the saturated solution is weighed. The solution is then transferred to a pre-weighed container, and the empty syringe is re-weighed to determine the exact mass of the transferred solution. The container with the solution is placed in a drying oven at a temperature below the boiling point of the solvent until the solvent has completely evaporated and a constant weight of the dried p-aminoacetophenone is achieved.

-

Calculation: The mole fraction solubility (x₁) is calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved p-aminoacetophenone

-

M₁ is the molar mass of p-aminoacetophenone

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Protocol 2: UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region. p-Aminoacetophenone has a strong UV absorbance, making this a viable technique.

Objective: To determine the solubility of p-aminoacetophenone in a solvent by measuring its concentration in a saturated solution using UV-Vis spectrophotometry.

Materials:

-

p-Aminoacetophenone

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of p-aminoacetophenone of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for p-aminoacetophenone in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear.

-

-

Equilibration:

-

Add an excess amount of solid p-aminoacetophenone to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a shaking incubator at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

-

Sampling and Analysis:

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant and filter it.

-

Dilute the saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

Objective: To quantify the concentration of p-aminoacetophenone in a saturated solution using HPLC.

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

p-Aminoacetophenone standard

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Acidic modifier (e.g., formic acid or phosphoric acid)

-

Volumetric flasks, pipettes, and syringe filters

Procedure:

-

Method Development and Calibration:

-

Develop an HPLC method for the separation and quantification of p-aminoacetophenone. A typical mobile phase could be a mixture of acetonitrile and water with a small amount of acid.

-

Prepare a series of standard solutions of p-aminoacetophenone with known concentrations.

-

Inject the standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.

-

-

Sample Preparation and Equilibration:

-

Prepare saturated solutions of p-aminoacetophenone in the desired solvents as described in the gravimetric or UV-Vis method (equilibration in a temperature-controlled shaker).

-

-

Analysis:

-

After equilibration, filter a sample of the supernatant.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the calibration range.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve based on the peak area.

-

Calculate the original solubility by multiplying the concentration by the dilution factor.

-

Mandatory Visualizations

Caption: Workflow for the Isothermal Gravimetric Solubility Determination Method.

Caption: Factors Influencing the Solubility of p-Aminoacetophenone in Organic Solvents.

An In-depth Technical Guide to the Physicochemical Properties of p-Aminoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for p-Aminoacetophenone, a key intermediate in various synthetic processes. The document details experimental protocols for the determination of these fundamental physical properties and outlines a typical workflow for the quality control and analysis of this compound.

Physicochemical Data of p-Aminoacetophenone

p-Aminoacetophenone, also known as 4'-aminoacetophenone, is a yellow crystalline solid with a characteristic pleasant odor.[1][2] Its physical properties are crucial for its handling, purification, and use in subsequent chemical reactions. The melting and boiling points are key indicators of purity.

Table 1: Melting and Boiling Point of p-Aminoacetophenone

| Property | Value | Conditions |

| Melting Point | 106 °C | Ambient Pressure[1][3] |

| 103-107 °C (literature range) | Ambient Pressure[4] | |

| Boiling Point | 293-295 °C | 760 mmHg (Ambient Pressure)[2][5] |

| 294 °C | 760 mmHg (Ambient Pressure)[1][3] | |

| 195 °C | 15 mmHg[1][6] | |

| 195-200 °C | 2 kPa[2] |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and quality assessment of p-Aminoacetophenone. Standard laboratory procedures are employed for these measurements.

1. Melting Point Determination (Capillary Method)

The capillary method is a widely accepted and standard technique for determining the melting point of a solid crystalline substance.[7]

-

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[8] Impurities tend to lower and broaden the melting point range.[8]

-

Apparatus:

-

Procedure:

-

Sample Preparation: A small amount of dry p-Aminoacetophenone is finely ground using a mortar and pestle.[3]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of about 3 mm.[5]

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[8]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point of 106°C. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[8]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[8]

-

2. Boiling Point Determination (Distillation Method)

For non-volatile liquids or high-boiling solids like p-Aminoacetophenone, the distillation method is a common and effective way to determine the boiling point at atmospheric or reduced pressure.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] During boiling, the temperature of the vapor remains constant as long as both liquid and vapor phases are present.[4]

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

-

Manometer (for vacuum distillation)

-

-

Procedure:

-

Setup: A small quantity of p-Aminoacetophenone is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

-

Heating: The flask is heated gently. As the substance boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.

-

Measurement: The temperature is recorded when it becomes constant. This stable temperature reading is the boiling point of the substance at the recorded atmospheric pressure. For accuracy, the barometric pressure should be noted.[6]

-

Vacuum Distillation: For determining the boiling point at reduced pressure (e.g., 15 mmHg), the distillation apparatus is connected to a vacuum source, and a manometer is used to monitor the pressure. The procedure is the same, but the observed boiling point will be lower than at atmospheric pressure.

-

Quality Control and Analysis Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of p-Aminoacetophenone in a research or drug development setting. This ensures the identity, purity, and suitability of the compound for its intended use.

Caption: Quality control workflow for p-Aminoacetophenone.

References

- 1. thinksrs.com [thinksrs.com]

- 2. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westlab.com [westlab.com]

- 4. quora.com [quora.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. mt.com [mt.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to p-Aminoacetophenone: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Aminoacetophenone, a versatile chemical intermediate with significant applications in pharmaceutical research and organic synthesis. This document details its alternative names, chemical and physical properties, key experimental protocols for its use, and its relevance in the context of signaling pathways pertinent to drug discovery.

Synonyms and Alternative Names for p-Aminoacetophenone

p-Aminoacetophenone is known by a variety of names in scientific literature and chemical databases. Proper identification is crucial for accurate research and sourcing. The following table summarizes its most common synonyms and identifiers.

| Identifier Type | Identifier |

| IUPAC Name | 1-(4-aminophenyl)ethanone[1] |

| CAS Number | 99-92-3[1] |

| Common Synonyms | 4'-Aminoacetophenone[1] |

| 4-Aminoacetophenone[1] | |

| 4-Acetylaniline[1] | |

| p-Acetylaniline[1] | |

| Ethanone, 1-(4-aminophenyl)-[1] | |

| p-Aminoacetylbenzene[1] | |

| 1-Acetyl-4-aminobenzene[1] | |

| Other Identifiers | USAF EK-631[1] |

| NSC 3242[1] |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of p-Aminoacetophenone is essential for its handling, application in reactions, and for the development of analytical methods.

| Property | Value |

| Molecular Formula | C₈H₉NO[1] |

| Molecular Weight | 135.16 g/mol [1] |

| Appearance | Yellow to brown crystalline solid with a pleasant odor[1][2] |

| Melting Point | 103-107 °C[3] |

| Boiling Point | 293-295 °C[3] |

| Solubility | Soluble in hot water, ethanol, ether, acetone, chloroform, and dilute acids.[2][4] Slightly soluble in cold water and benzene.[2][4] |

| pKa (conjugate acid) | 2.76[1] |

| LogP | 0.83[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving p-Aminoacetophenone, including its synthesis, use in the preparation of derivatives, and its characterization.

Synthesis of p-Aminoacetophenone

A common laboratory-scale synthesis of p-Aminoacetophenone involves the Friedel-Crafts acylation of aniline. However, a more recent and efficient method is a multi-step synthesis starting from p-hydroxyacetophenone.[5]

Protocol: Synthesis from p-Hydroxyacetophenone [5]

-

Step 1: Williamson Ether Synthesis. In a round-bottom flask, dissolve p-hydroxyacetophenone in a polar aprotic solvent. Add an alkaline reagent and stir at 10-30°C for 1 hour. Subsequently, add 2-halo-2-methylpropanamide and continue stirring for 5 hours. Add water and cool the mixture to precipitate 2-(4-acetophenoxy)-2-methylpropionamide.

-

Step 2: Smiles Rearrangement. Dissolve the product from Step 1 in a polar aprotic solvent and add an alkaline reagent. Stir the mixture at 40-60°C for 1 hour. Add water and cool to precipitate N-(4-acetylphenyl)-2-hydroxy-2-methylpropionamide.

-

Step 3: Hydrolysis. Dissolve the product from Step 2 in a suitable solvent and subject it to heating under alkaline conditions to induce hydrolysis, yielding p-Aminoacetophenone.

Synthesis of Chalcone Derivatives

p-Aminoacetophenone is a key starting material for the synthesis of chalcones, which are precursors to flavonoids and other biologically active compounds. The Claisen-Schmidt condensation is the standard method for this synthesis.

Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [6]

-

Dissolve 4-aminoacetophenone (0.01 mol) in ethanol (25 mL) in a flask.

-

Add the desired substituted aromatic aldehyde (0.01 mol) to the solution.

-

Slowly add 20 mL of a sodium hydroxide solution (5% w/v in water) to the mixture while stirring.

-

Continue stirring the reaction mixture for 3-4 hours.

-

The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure chalcone derivative.

Synthesis of 4-Methylquinazoline

p-Aminoacetophenone can be utilized in the synthesis of quinazoline derivatives, which are of great interest in medicinal chemistry.

Protocol: Synthesis of 4-Methylquinazoline [3][7]

-

In a reaction vessel, combine 2-aminoacetophenone and formamide. The optimal weight ratio of 2-aminoacetophenone to formamide is 1:52.

-

Add a Lewis acid catalyst, such as BF₃-Et₂O, at a molar ratio of 1:0.5 relative to 2-aminoacetophenone.

-

Heat the reaction mixture to 150°C and maintain this temperature for 6 hours.

-

Upon completion, the reaction mixture is worked up to isolate the 4-methylquinazoline product. This method has been reported to achieve a yield of up to 86%.

Characterization Protocols

Accurate characterization of p-Aminoacetophenone and its derivatives is crucial for confirming their identity and purity.

Protocol: Sample Preparation for ¹H NMR Spectroscopy [8]

-

Dissolve approximately 5-10 mg of the p-Aminoacetophenone sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

The final volume of the solution in the NMR tube should be sufficient for analysis (typically 0.5-0.7 mL).

-

Acquire the ¹H NMR spectrum using a suitable NMR spectrometer.

Protocol: Sample Preparation for IR Spectroscopy (KBr Pellet Method) [9][10][11]

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind approximately 1-2 mg of the p-Aminoacetophenone sample with 100-200 mg of the dried KBr.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer for analysis.

Role in Signaling Pathways and Drug Discovery

Derivatives of p-Aminoacetophenone, particularly chalcones, have been investigated for their potential as anticancer agents.[12][13] These compounds have been shown to exert their effects by modulating key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[14][15]

The diagram below illustrates the general synthetic route from p-Aminoacetophenone to chalcone derivatives and their subsequent inhibitory action on the PI3K/Akt signaling cascade, a critical pathway in cancer cell proliferation and survival.

Caption: Synthesis of chalcones from p-Aminoacetophenone and their inhibition of the PI3K/Akt pathway.

References

- 1. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. journalirjpac.com [journalirjpac.com]

- 8. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. How Do You Make Ir Pellets? A Step-By-Step Guide To Flawless Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 11. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 12. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Reaction Mechanism of p-Aminoacetophenone with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanism between p-aminoacetophenone and various aldehydes. Primarily focusing on the Claisen-Schmidt condensation, this document details the reaction pathways, presents quantitative data from key studies, outlines experimental protocols, and discusses the significance of the resulting chalcone derivatives in the field of drug development.

Core Reaction: The Claisen-Schmidt Condensation

The reaction between p-aminoacetophenone and aldehydes is a classic example of a crossed aldol condensation, specifically known as the Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of an enolizable ketone (p-aminoacetophenone) with an aldehyde that typically lacks α-hydrogens (such as aromatic aldehydes) to form an α,β-unsaturated ketone, commonly known as a chalcone.[3][4] These chalcones serve as versatile precursors for the synthesis of various biologically active compounds, including flavonoids.[5] The reaction can be catalyzed by either a base or an acid, with base-catalyzed pathways being more prevalent in the literature.

Base-Catalyzed Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation is the most common method for synthesizing chalcones from p-aminoacetophenone and aldehydes.[6] The reaction proceeds through a three-step mechanism:

-

Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the methyl group of p-aminoacetophenone, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

-

Protonation and Dehydration: The alkoxide intermediate is protonated by a protic solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (aldol adduct). This adduct readily undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone (chalcone).

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Acid-Catalyzed Reaction Mechanism

While less common, the Claisen-Schmidt condensation can also be performed under acidic conditions. The mechanism differs significantly from the base-catalyzed route:

-

Protonation of Carbonyl: The acid catalyst (e.g., HCl) protonates the carbonyl oxygen of the p-aminoacetophenone, increasing its electrophilicity.

-

Enol Formation: The protonated ketone undergoes tautomerization to form its enol isomer.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the protonated carbonyl carbon of the aldehyde.

-

Dehydration: The resulting intermediate undergoes dehydration to form the final chalcone product.

Quantitative Data Summary

The yield and reaction conditions for the synthesis of chalcones from p-aminoacetophenone and various aldehydes are influenced by the nature of the aldehyde substituent, the catalyst, the solvent, and the reaction temperature. The following table summarizes quantitative data from representative studies.

| Aldehyde Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | NaOH | Ethanol | 2-3 | High (not specified) | [5] |

| 4-Methoxybenzaldehyde | NaOH | Ethanol | 33 | High (not specified) | [7] |

| Various substituted aromatic aldehydes | NaOH | Ethanol | 8 | Not specified | [8] |

| Various aromatic aldehydes | NaOH | 95% Ethanol | 0.17 (Microwave) | High (not specified) | [4] |

| 3-Methoxy-4-hydroxybenzaldehyde | aq. NaOH | Methanol | Not specified | 25.65 - 69.85 | [4] |

Experimental Protocols

This section provides a detailed methodology for a typical base-catalyzed Claisen-Schmidt condensation for the synthesis of a chalcone from p-aminoacetophenone and benzaldehyde.[5]

Materials and Equipment

-

p-Aminoacetophenone (10 mmol, 1.35 g)

-

Benzaldehyde (10 mmol, 1.06 g)

-

Ethanol (20 mL)

-

10% aqueous Sodium Hydroxide (NaOH) solution (5 mL)

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Beaker

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Synthesis Procedure

-

Reactant Preparation: Dissolve 1.35 g (10 mmol) of p-aminoacetophenone in 20 mL of ethanol in a round-bottom flask.

-

Base Addition: Add 5 mL of a 10% aqueous sodium hydroxide solution to the flask and cool the mixture in an ice bath with stirring.

-

Aldehyde Addition: Slowly add 1.06 g (10 mmol) of benzaldehyde to the stirred mixture.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. The formation of a precipitate indicates product formation.

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute hydrochloric acid to neutralize the excess NaOH.

-

Isolation: Collect the precipitated crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Characterization

The structure and purity of the synthesized chalcone can be confirmed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify the characteristic C=O stretching frequency of the α,β-unsaturated ketone and the C=C stretching of the aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

Caption: General experimental workflow for chalcone synthesis.

Applications in Drug Development

Chalcones, the products of the reaction between p-aminoacetophenone and aldehydes, are a class of compounds with significant and diverse biological activities.[9][10] The α,β-unsaturated ketone moiety is a key pharmacophore that can react with nucleophilic groups in biological macromolecules, leading to a wide range of pharmacological effects.[3]

Numerous studies have demonstrated that chalcone derivatives exhibit:

-

Anticancer activity: By inducing apoptosis, inhibiting cell proliferation, and targeting various signaling pathways.[4][8]

-

Anti-inflammatory properties: Through the inhibition of inflammatory enzymes and cytokines.[7]

-

Antibacterial and antifungal activities: By disrupting microbial cell membranes and inhibiting essential enzymes.[3][7]

-

Antioxidant properties: By scavenging free radicals.[3]

-

Antimalarial and antiviral activities. [9]

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a large library of chalcone derivatives by varying the aldehyde reactant. This structural diversity enables medicinal chemists to fine-tune the pharmacological properties of these compounds, making them promising scaffolds for the development of new therapeutic agents.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. benchchem.com [benchchem.com]

- 6. Claisen Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Theoretical Studies on the Reactivity of p-Aminoacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Aminoacetophenone (4-AAP), a versatile bifunctional aromatic compound, serves as a crucial building block in the synthesis of a wide array of chemical entities, from dyes and polymers to biologically active molecules. Its unique structure, featuring a nucleophilic amino group and an electrophilic acetyl group on a benzene ring, imparts a rich and distinct chemical reactivity. This technical guide provides a comprehensive overview of the theoretical and practical aspects of p-Aminoacetophenone's reactivity, with a focus on its electronic properties, reaction mechanisms, and its role as a precursor in the development of pharmacologically active agents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to aid in the design and execution of novel synthetic strategies and the exploration of its therapeutic potential.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of p-Aminoacetophenone is fundamental to its application in organic synthesis and theoretical studies. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of p-Aminoacetophenone

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [2] |

| Melting Point | 106 °C | [2] |

| Boiling Point | 294 °C | [2] |

| LogP (octanol/water) | 0.83 | [2] |

| pKa (conjugate acid) | 2.76 | [2] |

| Dipole Moment | 4.54 D | [3] |

| Appearance | Yellow solid with a pleasant odor | [2] |

| Solubility | Soluble in hydrochloric acid, ethanol, and acetone; limited solubility in water.[2][4] |

Table 2: Spectroscopic Data for p-Aminoacetophenone

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Sadtler Ref. No. 242 | [2] |

| ¹³C NMR | Available in spectral databases | [2] |

| IR Spectrum | Coblentz Society Ref. No. 6190 | [2] |

| UV-Vis (in Alcohol) | λmax: 316 nm (log ε = 4.30) | [2] |

| Mass Spectrometry | Data available in NIST WebBook | [1] |

Theoretical Studies on Reactivity

The reactivity of p-Aminoacetophenone is governed by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl group (-COCH₃). Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into its electronic structure and how it influences chemical reactions.

Electronic Properties and Frontier Molecular Orbitals

DFT calculations on p-Aminoacetophenone derivatives reveal key electronic parameters that dictate their reactivity.[5] While specific data for the parent molecule is limited in the cited literature, studies on its derivatives allow for extrapolation. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding its chemical behavior. The amino group, being an electron-donating group, increases the energy of the HOMO, making the aromatic ring more susceptible to electrophilic attack. Conversely, the acetyl group, an electron-withdrawing group, lowers the energy of the LUMO, rendering the carbonyl carbon and the ortho and para positions of the ring more susceptible to nucleophilic attack.

A study on oxazole and thiazole derivatives of p-Aminoacetophenone calculated the HOMO-LUMO energy gap, a key indicator of chemical reactivity.[5] A smaller energy gap suggests higher reactivity.[5] For instance, one of the synthesized ligands derived from p-Aminoacetophenone exhibited a HOMO-LUMO gap of 3.342 eV, indicating favorable chemical reactivity.[5]

Table 3: Calculated Electronic Properties of a p-Aminoacetophenone Derivative

| Parameter | Value (eV) | Interpretation |

| HOMO-LUMO Energy Gap | 3.342 | Indicates good chemical reactivity |

| Chemical Hardness (η) | 1.6710 | Lower hardness suggests higher reactivity |

| Chemical Softness (S) | 0.2992 | Higher softness suggests higher reactivity |

Data from a study on a derivative of p-Aminoacetophenone.[5]

Rotational Spectroscopy and Conformational Analysis

Rotational spectroscopy combined with quantum chemical calculations has provided precise structural information and insights into the internal dynamics of p-Aminoacetophenone. These studies have determined the barrier to internal rotation of the methyl group to be 6.530(6) kJ mol⁻¹.[6] Such data is crucial for understanding the molecule's conformational preferences and how they might influence its interaction with other molecules, including biological targets.

Key Reactions and Experimental Protocols

The dual functionality of p-Aminoacetophenone allows for a wide range of chemical transformations at both the amino and acetyl groups.

Reactions Involving the Amino Group

The primary aromatic amino group is a versatile handle for various synthetic modifications.

1. Diazotization-Coupling Reactions:

The amino group can be readily converted to a diazonium salt, which is a valuable intermediate for introducing a variety of functional groups (e.g., -OH, -X, -CN) via Sandmeyer-type reactions or for forming azo dyes through coupling with activated aromatic compounds.

Experimental Protocol: Diazotization of p-Aminoacetophenone

-

Materials: p-Aminoacetophenone, concentrated hydrochloric acid, sodium nitrite, ice, distilled water.

-

Procedure:

-

In a flask, dissolve p-Aminoacetophenone (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold distilled water and cool it to 0-5 °C.

-

Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension, maintaining the reaction temperature between 0 and 5 °C.

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (an immediate blue-black color indicates completion).

-

The resulting diazonium salt solution can be used immediately in subsequent coupling reactions.

-

Reactions Involving the Acetyl Group

The acetyl group provides a site for reactions at the carbonyl carbon and the α-carbon.

2. Claisen-Schmidt Condensation:

p-Aminoacetophenone can undergo a base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes that lack α-hydrogens to form chalcones (1,3-diaryl-2-propen-1-ones). These chalcones are important precursors for flavonoids and other biologically active compounds.

Experimental Protocol: Claisen-Schmidt Condensation of p-Aminoacetophenone

-

Materials: p-Aminoacetophenone, substituted aromatic aldehyde, ethanol, aqueous sodium hydroxide.

-

Procedure:

-

In a round-bottom flask, dissolve p-Aminoacetophenone (1.0 eq.) in ethanol.

-

To this solution, add a 10-50% aqueous solution of sodium hydroxide dropwise with stirring.

-

Slowly add the aromatic aldehyde (1.0 eq.) to the reaction mixture with constant stirring.

-

Continue stirring at room temperature or a slightly elevated temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute acid and collect the precipitated chalcone by filtration. The product can be purified by recrystallization from ethanol.

-

Role in Drug Development and Signaling Pathways

p-Aminoacetophenone and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity of p-Aminoacetophenone Derivatives

Numerous studies have reported the synthesis of p-Aminoacetophenone-based chalcones and Schiff bases with potent antiproliferative activity against various cancer cell lines.[7][8] While the direct involvement of p-Aminoacetophenone in specific signaling pathways is not extensively documented, its derivatives have been shown to modulate key cellular processes.

-

Induction of Apoptosis: Chalcone derivatives of p-Aminoacetophenone have been shown to induce apoptosis in cancer cells through both the extrinsic and intrinsic pathways.

-

Enzyme Inhibition: Derivatives of p-Aminoacetophenone have been investigated as inhibitors of enzymes such as tyrosinase.[4]

-

DNA Interaction: Some palladium(II) complexes of Schiff bases derived from p-Aminoacetophenone have been shown to interact with and cleave double-stranded DNA, which may contribute to their cytotoxic effects.[8]

One study on Schiff bases derived from 2-hydroxy acetophenone, structurally similar to derivatives of p-Aminoacetophenone, suggested a mechanism for overcoming multidrug resistance in cancer by deactivating the c-Raf-1 kinase and c-Ha-ras signaling pathway.

Use as a Substrate for Enzyme Activity Determination

Derivatives of p-Aminoacetophenone, such as leucyl-4-acetylanilide, can serve as synthetic substrates for determining the activity of peptidases and proteases. Enzymatic cleavage of these substrates releases p-Aminoacetophenone, which can be quantified spectrophotometrically.

Conclusion